Botbo

Description

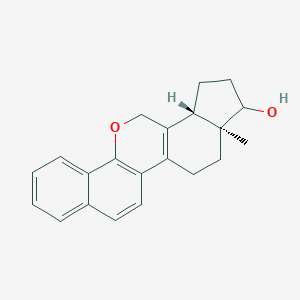

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Estranes - Estrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

131077-42-4 |

|---|---|

Molecular Formula |

C21H22O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(5S,9S)-5-methyl-12-oxapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),14,16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C21H22O2/c1-21-11-10-15-16-7-6-13-4-2-3-5-14(13)20(16)23-12-17(15)18(21)8-9-19(21)22/h2-7,18-19,22H,8-12H2,1H3/t18-,19?,21-/m0/s1 |

InChI Key |

UCCZYWCDXDHOKZ-GCSLORGYSA-N |

SMILES |

CC12CCC3=C(C1CCC2O)COC4=C3C=CC5=CC=CC=C54 |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2O)COC4=C3C=CC5=CC=CC=C54 |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)COC4=C3C=CC5=CC=CC=C54 |

Synonyms |

enz(3,4)-6-oxaestra-1,3,5(10),8-tetraen-17 beta-ol benz(3,4)-6-oxaestra-1,3,5(10),8-tetraen-17-ol BOTBO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Botulinum Neurotoxin Serotype A

This technical guide provides a comprehensive overview of the molecular mechanism of Botulinum Neurotoxin serotype A (BoNT/A), intended for researchers, scientists, and drug development professionals. The document details the structural components of the toxin, its multi-step intoxication process, and the enzymatic activity that leads to the blockade of neurotransmission. Quantitative data, key experimental protocols, and detailed pathway visualizations are included to facilitate a deeper understanding of this potent neurotoxin.

Introduction and Toxin Structure

Botulinum Neurotoxin serotype A (BoNT/A) is a potent neurotoxic protein produced by the bacterium Clostridium botulinum[1][2]. It is the causative agent of botulism, a severe flaccid paralytic disease, by preventing the release of the neurotransmitter acetylcholine at the neuromuscular junction[1][3]. BoNT/A is synthesized as a single, inactive 150 kDa polypeptide chain, which is subsequently cleaved by proteases into its active, di-chain form[4][5].

The active toxin consists of two subunits linked by a single disulfide bond:

-

A 100 kDa Heavy Chain (HC): This chain is responsible for the neurospecific binding and the translocation of the Light Chain into the neuronal cytosol[1][3][6]. The HC is further divided into two 50 kDa domains:

-

A 50 kDa Light Chain (LC): This is the catalytic domain of the toxin[1][6]. It is a zinc-dependent metalloprotease that is responsible for the cleavage of a specific intracellular target protein[1][5][9].

The disulfide bond connecting the HC and LC is crucial for the toxin's activity and is reduced only after the LC is translocated into the reducing environment of the cytosol[4][10].

The Five-Step Mechanism of Intoxication

The action of BoNT/A on the presynaptic nerve terminal can be dissected into a five-step process: (1) binding, (2) internalization, (3) translocation, (4) release and reduction, and (5) enzymatic cleavage[4].

The remarkable neurospecificity of BoNT/A is achieved through a dual-receptor binding mechanism involving both polysialogangliosides (PSGs) and specific protein receptors on the cholinergic nerve terminal surface[1][4].

-

Low-Affinity Binding to Gangliosides: The toxin initially binds to complex gangliosides, such as GT1b, which are abundant on the neuronal membrane[4][11]. This interaction serves to concentrate the toxin near the cell surface[3][11].

-

High-Affinity Binding to Protein Receptors: Following ganglioside binding, the HC domain engages with high-affinity protein receptors. The primary protein receptor for BoNT/A is the Synaptic Vesicle Glycoprotein 2 (SV2), specifically the SV2C isoform[12]. More recent evidence also suggests that Fibroblast Growth Factor Receptor 3 (FGFR3) may function as a protein receptor[4][11].

This dual-receptor interaction ensures the toxin's high affinity and specificity for cholinergic neurons[4].

Quantitative Data: Receptor Binding Affinities

The binding affinities of BoNT/A to its receptors have been characterized, highlighting the multi-step binding process.

| Ligand | Receptor/Co-receptor | Dissociation Constant (Kd) | Reference(s) |

| BoNT/A | Polysialogangliosides (PSG), e.g., GT1b | 0.1–1 μM (~200 nM for GT1b) | [4][11] |

| BoNT/A | Synaptic Vesicle Protein 2 (SV2) | ~100 nM | [11] |

| BoNT/A | Fibroblast Growth Factor Receptor 3 (FGFR3) | ~15 nM | [11] |

| BoNT/A HC Fragment | Monoclonal Antibodies | 0.06–0.9 nM | [13] |

Once bound to its receptors, the entire BoNT/A toxin-receptor complex is internalized into the neuron via receptor-mediated endocytosis, forming an acidic endosome or synaptic vesicle[1][3].

As the endosome traffics within the neuron, its lumen becomes increasingly acidic due to the action of proton pumps[1]. This acidification is a critical trigger for the translocation of the LC. The low pH induces a conformational change in the HC, causing the HN domain to insert into the endosomal membrane and form a protein-conducting channel[1][4][7]. The LC, likely in a partially unfolded state, is then threaded through this channel into the neuronal cytosol[3][6][7].

Upon reaching the cytosol, the disulfide bond linking the LC and HC is reduced by the host cell's thioredoxin reductase-thioredoxin system[4]. This reduction liberates the enzymatically active LC into the cytoplasm, while the HC remains associated with the endosomal membrane[4][10].

The freed BoNT/A LC is a zinc-dependent endopeptidase that specifically targets and cleaves the Synaptosome-Associated Protein of 25 kDa (SNAP-25), which is a core component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex[1][4][5][9]. The SNARE complex, which also includes Syntaxin and Synaptobrevin (VAMP), is essential for mediating the fusion of acetylcholine-containing synaptic vesicles with the presynaptic membrane[3][14].

BoNT/A cleaves a single peptide bond in SNAP-25 between glutamine-197 (Gln197) and arginine-198 (Arg198), removing nine C-terminal amino acids[9][15]. This cleavage renders SNAP-25 non-functional, thereby preventing the formation of a stable SNARE complex[1][14][16]. As a result, synaptic vesicles cannot dock and fuse with the plasma membrane, leading to a potent and long-lasting inhibition of acetylcholine release[1][4][17]. This blockade of neurotransmission results in the characteristic flaccid paralysis of botulism[1][3].

Diagram: Overall Mechanism of BoNT/A Intoxication

Caption: The multi-step pathway of BoNT/A intoxication from binding to cleavage.

Enzymatic Activity and Duration of Action

The longevity of BoNT/A's paralytic effect is one of its most distinguishing features, lasting for several months[10][18]. This prolonged duration is primarily attributed to the stability and persistence of the LC within the neuronal cytosol[10]. Unlike other serotypes, such as BoNT/E, the BoNT/A light chain appears resistant to degradation by the ubiquitin-proteasome system[10]. The clinical effect subsides only as the toxin is slowly cleared and the affected nerve terminal regenerates new, functional SNARE proteins, a process that can take 3 to 6 months or longer[1][10].

Quantitative Data: Catalytic Efficiency and Duration of Action

The efficiency of SNAP-25 cleavage and the duration of effect are key parameters in BoNT/A research.

Table 2a: Kinetic Parameters of BoNT/A LC for SNAP-25 Substrates Data derived under specific in vitro assay conditions.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Full-length SNAP-25 (206 aa) | 1.1 | 5.5 | 5.0 x 106 | [19] |

| SNAP-25 fragment (66 aa) | 1.2 | 2.5 | 2.1 x 106 | [19] |

| SNAP-25 peptide (17 aa) | 51.0 | 2.5 | 4.9 x 104 | [19] |

Table 2b: Comparative Duration of Action

| Toxin/Formulation | Model/Assay | Median Duration of Effect | Reference(s) |

| BoNT/A1 | Rodent Neurons | >10 months | [18] |

| BoNT/A3 | Rodent Neurons | ~3 months | [18] |

| AbobotulinumtoxinA (ABO) | Human Frontalis Muscle (Full Efficacy) | 119 days | [20] |

| OnabotulinumtoxinA (ONA) | Human Frontalis Muscle (Full Efficacy) | 77 days | [20] |

| DaxibotulinumtoxinA (Daxi) | Human Glabellar Lines | Up to 6 months or longer | [1] |

Key Experimental Protocols

The study of BoNT/A's mechanism relies on a variety of specialized assays. Methodologies for three fundamental experimental approaches are outlined below.

This protocol describes a method to quantify the binding interaction between BoNT/A (or its HC domain) and its receptors.

-

Plate Coating: Coat high-binding 96-well microplates with 2 µg/mL of recombinant receptor protein (e.g., the luminal domain of SV2C) in a carbonate buffer overnight at 4°C[21].

-

Blocking: Wash the plates with a suitable buffer (e.g., PBS) and block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) for 2 hours at 37°C[21].

-

Toxin Incubation: Wash the plates again. Add serial dilutions of BoNT/A or its recombinant HC domain to the wells and incubate for 2 hours at 37°C to allow binding[21].

-

Primary Antibody Incubation: Wash the plates to remove unbound toxin. Add a primary antibody specific to BoNT/A (e.g., rabbit anti-BoNT/A IgG) and incubate for 1-2 hours[21].

-

Secondary Antibody Incubation: Wash the plates. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour.

-

Detection: Wash the plates thoroughly. Add a chromogenic substrate (e.g., TMB) and stop the reaction with acid.

-

Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the amount of bound toxin. Dissociation constants (Kd) can be calculated by fitting the data to a saturation binding curve.

Diagram: Workflow for Receptor Binding ELISA

Caption: A step-by-step workflow for a BoNT/A receptor binding ELISA.

This protocol provides a method to measure the endopeptidase activity of the BoNT/A LC by monitoring the cleavage of its SNAP-25 substrate.

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing a buffered solution (e.g., 50 mM HEPES, pH 7.4), a known concentration of recombinant full-length SNAP-25 substrate (e.g., 2-12 µM), and any co-factors or additives being tested (e.g., 5 mM DTT, 0.2 mg/ml BSA)[5][19].

-

Initiate Reaction: Add a specific concentration of active BoNT/A or its purified LC to the reaction mixture to initiate the cleavage reaction[9][19].

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes)[5][9]. Assay times should be kept short to ensure measurement of initial linear velocity[19].

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer containing a reducing agent and heating the sample.

-

Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 12-15% Tris-Glycine) and perform SDS-PAGE to separate the intact SNAP-25 from its cleaved product based on molecular weight. The cleaved product of BoNT/A action will be slightly smaller than the intact protein[22].

-

Visualization and Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain)[5][9]. Alternatively, perform a Western blot using an antibody that specifically recognizes either the intact or cleaved form of SNAP-25[22]. Quantify the band intensities of the substrate and product using densitometry software. The percentage of substrate cleaved can then be calculated to determine the enzymatic activity[9].

Diagram: Workflow for SNAP-25 Cleavage Assay

Caption: Workflow for assessing BoNT/A activity via an in vitro cleavage assay.

This protocol describes a general method for assessing the biological potency of BoNT/A formulations using a neuronal cell line.

-

Cell Culture: Culture a BoNT/A-sensitive neuronal cell line (e.g., SiMa or Neuro-2a cells) in appropriate media until they reach a suitable confluency.

-

Toxin Treatment: Differentiate the cells if necessary to promote a neuronal phenotype. Treat the cells with serial dilutions of the BoNT/A preparation for a specified time (e.g., 24-72 hours). Include a negative control (no toxin).

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for analysis.

-

Western Blot Analysis: Separate the protein lysates (e.g., 10-20 µg per lane) via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA).

-

Incubate with a primary antibody that specifically recognizes the C-terminus of intact SNAP-25. This antibody will not detect the BoNT/A-cleaved form[22].

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensity corresponding to intact SNAP-25 for each toxin concentration. The potency of the BoNT/A sample is determined by the concentration required to reduce the intact SNAP-25 signal by 50% (IC50), which can be compared to a reference standard[23]. This approach provides a biologically relevant measure of toxin activity, encompassing all steps from binding to cleavage[24].

References

- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 2. Clostridium botulinum - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Botulinum Neurotoxins: Biology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of SNAP-25 and VAMP-2 Cleavage by Botulinum Neurotoxin Serotypes A–F Employing Taguchi Design-of-Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Translocation of Botulinum neurotoxin light chain protease by the heavy chain protein-conducting channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the Antibody Response to the Receptor Binding Domain of Botulinum Neurotoxin Serotypes A and E - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of Botulinum Neurotoxin Serotype A Light Chain with Plasma Membrane-bound SNAP-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Characterization of clostridium botulinum neurotoxin serotype A (BoNT/A) and fibroblast growth factor receptor interactions using novel receptor dimerization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Molecule Receptor Binding Inhibitors with In Vivo Efficacy against Botulinum Neurotoxin Serotypes A and E - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Affinity, Protective Antibodies to the Binding Domain of Botulinum Neurotoxin Type A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. In vivo onset and duration of action varies for Botulinum neurotoxin A subtypes 1–5 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cleavage of SNAP25 and Its Shorter Versions by the Protease Domain of Serotype A Botulinum Neurotoxin | PLOS One [journals.plos.org]

- 20. Duration of Action of AbobotulinumtoxinA and OnabotulinumtoxinA: A Randomized, Double-blind Study Using a Contralateral Frontalis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recombinant expression of receptor binding... | F1000Research [f1000research.com]

- 22. researchgate.net [researchgate.net]

- 23. Botulinum neurotoxin serotype A specific cell-based potency assay to replace the mouse bioassay. | Sigma-Aldrich [sigmaaldrich.com]

- 24. Allergan Brandbox [allerganbrandbox.com]

An In-depth Technical Guide to the Molecular Structure of Botulinum Neurotoxin Light Chain

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular architecture of the Botulinum Neurotoxin (BoNT) light chain (LC), the catalytic domain responsible for the toxin's potent neurotoxicity. Understanding the intricate structure of the BoNT Lc is paramount for the development of novel therapeutics and diagnostics. This document outlines the core structural features, presents quantitative data for key serotypes, details relevant experimental methodologies, and visualizes the toxin's mechanism of action and experimental workflows.

Core Structural Features of the Botulinum Neurotoxin Light Chain

The Botulinum Neurotoxin is a 150 kDa protein produced by Clostridium botulinum and related species.[1] It is composed of a 100 kDa heavy chain (HC) and a 50 kDa light chain (LC), linked by a disulfide bond.[2] The light chain is the enzymatic component, a zinc-dependent endopeptidase (metalloprotease) that, once translocated into the cytoplasm of presynaptic neurons, cleaves specific SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) proteins.[1][3] This cleavage event inhibits the release of the neurotransmitter acetylcholine, leading to flaccid paralysis.[1]

The overall fold of the BoNT Lc is globular, comprising a mix of α-helices and β-sheets.[4] A key feature is a deep active site cleft that houses the catalytic zinc ion. This zinc ion is crucial for the enzyme's catalytic activity and is coordinated by a conserved HExxH+E motif, specifically by the nitrogen atoms of two histidine residues and a carboxylate oxygen of a glutamate residue.[4][5] The removal of this zinc ion results in a complete loss of enzymatic activity. A fourth coordination site is occupied by a water molecule, which plays a direct role in the hydrolytic mechanism.[6]

Substrate recognition by the BoNT Lc is highly specific and requires interaction with extended regions of the target SNARE protein, not just the residues at the cleavage site.[7] This interaction involves exosites, which are secondary binding sites on the surface of the light chain that contribute to the high substrate specificity of the different BoNT serotypes.[5]

Quantitative Structural Data

The following table summarizes key quantitative data derived from the crystal structures of the light chains of several Botulinum Neurotoxin serotypes. This data provides a basis for comparative structural analysis and inhibitor design.

| Parameter | BoNT/A Lc | BoNT/B Lc | BoNT/E Lc | BoNT/G Lc |

| PDB ID | 3BTA | 1F82 | 7K7Y | 1ZB7 |

| Resolution (Å) | 3.30 | 1.80 | 3.60 | 2.35[4] |

| R-value (work) | 0.208 | 0.201 | 0.261[8] | 0.174[4] |

| R-value (free) | 0.279 | 0.245 | 0.288[8] | 0.222[4] |

| Zinc Coordinating Residues | His223, His227, Glu262 | His222, His226, Glu261 | His210, His214, Glu249 | His230, His234, Glu268[4] |

| RMSD (Bond Lengths, Å) | 0.011 | 0.013 | N/A | 0.027[4] |

| RMSD (Bond Angles, °) | 1.3 | 1.5 | N/A | 2.03[4] |

Signaling Pathway and Catalytic Mechanism

The intracellular activity of the BoNT light chain can be depicted as a signaling pathway leading to the blockade of neurotransmission.

The catalytic mechanism of the BoNT light chain involves a nucleophilic attack on the scissile peptide bond of the SNARE protein substrate. The zinc-bound water molecule, activated by a nearby glutamate residue (E224 in BoNT/A), acts as the nucleophile.[6] This process is facilitated by the precise positioning of the substrate within the active site.[6]

Experimental Protocols

Recombinant Expression and Purification of BoNT Light Chain

This protocol describes the expression and purification of His-tagged BoNT light chain in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with BoNT Lc gene insert (e.g., pET vector with an N- or C-terminal 6xHis-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Size-exclusion chromatography buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

-

Ni-NTA affinity resin

-

Size-exclusion chromatography column (e.g., Superdex 75)

Procedure:

-

Transform the E. coli expression strain with the BoNT Lc expression vector.

-

Inoculate a starter culture and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a reduced temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer.

-

Elute the His-tagged BoNT Lc with elution buffer.

-

Pool the elution fractions containing the protein of interest and concentrate.

-

Further purify the protein by size-exclusion chromatography.

-

Analyze the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer.

-

Aliquot and store the purified protein at -80°C.

Enzyme Kinetics Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol outlines a FRET-based assay to determine the kinetic parameters of BoNT Lc activity. The assay relies on the cleavage of a synthetic peptide substrate that is dually labeled with a fluorophore and a quencher. Cleavage of the peptide separates the fluorophore and quencher, resulting in an increase in fluorescence.[9]

Materials:

-

Purified recombinant BoNT Lc

-

FRET peptide substrate specific for the BoNT serotype being tested (e.g., SNAPtide® for BoNT/A, VAMPtide® for BoNT/B).[10] These peptides are typically labeled with a fluorophore (e.g., EDANS, FITC) and a quencher (e.g., Dabcyl, DNP).[10][11]

-

Assay buffer (e.g., 40 mM HEPES, pH 7.4, 0.01% Tween-20).[9]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the FRET peptide substrate in assay buffer.

-

Prepare a working solution of the purified BoNT Lc in assay buffer.

-

In a 96-well black microplate, add the substrate dilutions.

-

Initiate the enzymatic reaction by adding the BoNT Lc solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

-

Monitor the increase in fluorescence over time in kinetic mode.

-

Determine the initial reaction velocities from the linear portion of the fluorescence curves.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

X-ray Crystallography for Structural Determination

This protocol provides a general workflow for determining the three-dimensional structure of BoNT Lc using X-ray crystallography.

Procedure:

-

Crystallization:

-

Concentrate the purified BoNT Lc to a high concentration (e.g., 5-10 mg/mL).

-

Perform high-throughput crystallization screening using commercial screens to identify initial crystallization conditions. The vapor diffusion method (hanging or sitting drop) is commonly used.

-

Optimize the initial "hit" conditions by systematically varying the pH, precipitant concentration, and other additives to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Carefully harvest a single crystal and soak it in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

Mount the cryo-cooled crystal in the X-ray beam of a synchrotron source.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the collected diffraction images to determine the intensities and positions of the diffraction spots.

-

Determine the initial phases of the structure factors. If a homologous structure is available, molecular replacement can be used. Otherwise, experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) are employed.

-

Use the phased electron density map to build an initial atomic model of the BoNT Lc.

-

Refine the model iteratively against the experimental data to improve the fit and stereochemistry.

-

Validate the final model using various crystallographic and stereochemical checks. . deposit the final coordinates and structure factors into the Protein Data Bank (PDB).[4]

-

References

- 1. Association of Botulinum Neurotoxin Serotype A Light Chain with Plasma Membrane-bound SNAP-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Clostridial Neurotoxins: Mechanism of SNARE Cleavage and Outlook on Potential Substrate Specificity Reengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Botulinum Neurotoxin Type G Light Chain - Serotype Divergence in Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Zinc-Dependent Protease Activity of the Botulinum Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tandem Fluorescent Proteins as Enhanced FRET-based Substrates for Botulinum Neurotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. listlabs.com [listlabs.com]

- 11. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Botulinum Neurotoxin: A Technical Guide

An in-depth exploration of the history, discovery, and foundational research of Botulinum Neurotoxin (BoNT), tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the pivotal moments and scientific investigations that have shaped our understanding of Botulinum Neurotoxin, from its early identification as a potent biological toxin to its development as a versatile therapeutic agent. The following sections provide a comprehensive overview of the historical context, the discovery of its various serotypes, detailed experimental protocols that were crucial in its characterization, and the elucidation of its intricate mechanism of action.

A Historical Chronicle of Discovery and Key Researchers

The journey of Botulinum Neurotoxin research began with observations of a mysterious foodborne illness. The 18th and 19th centuries saw the first documented outbreaks of what would later be known as botulism, often linked to the consumption of improperly prepared sausages.

A pivotal figure in the early investigation of this "sausage poison" was the German physician and poet Justinus Kerner (1786-1862). In the 1820s, Kerner published the first detailed and accurate clinical descriptions of the symptoms of botulism, based on his observations of numerous cases.[1][2][3] He astutely deduced that the toxin acted on the nervous system and even contemplated its potential therapeutic uses for conditions involving hyperactive muscles.[2][4]

The causative agent, however, remained elusive until 1895, when Professor Emile Van Ermengem of Belgium investigated a botulism outbreak in the village of Ellezelles.[4][5] He successfully isolated the anaerobic bacterium responsible from contaminated ham and named it Bacillus botulinus, which was later renamed Clostridium botulinum.[3][4][5] Van Ermengem's work firmly established the bacterial origin of the toxin.

The 20th century marked a period of intense research into the toxin itself. In 1928, Dr. Herman Sommer at the University of California, San Francisco, was the first to isolate a purified form of Botulinum Neurotoxin type A (BoNT/A) as a stable acid precipitate.[4] This was a crucial step that enabled more precise scientific study. Further purification to a crystalline form was achieved by Dr. Edward J. Schantz in 1946.[4][6] Schantz's work provided a highly purified toxin that was instrumental for subsequent research, including the work of Dr. Alan B. Scott.[7]

The mid-20th century saw significant progress in understanding the toxin's mechanism of action. In 1949, Dr. Arnold Burgen's group discovered that botulinum toxin blocks neuromuscular transmission.[4] This was followed by the work of Dr. Vernon Brooks in the 1950s, who demonstrated that BoNT/A blocks the release of acetylcholine from motor nerve endings.[4]

The transition of BoNT from a feared toxin to a therapeutic tool was pioneered by Dr. Alan B. Scott , an ophthalmologist. In the 1970s, he began experimenting with BoNT/A to treat strabismus (crossed eyes) in monkeys.[4][7] His successful animal studies led to the first use of BoNT/A in humans for strabismus in 1980.[4] This groundbreaking work paved the way for the FDA approval of BOTOX® (onabotulinumtoxinA) in 1989 for the treatment of strabismus and blepharospasm.[1][4]

Discovery of Botulinum Neurotoxin Serotypes

Initially, it was believed that a single toxin was responsible for botulism. However, research in the early 20th century revealed the existence of different serotypes, distinguished by their immunological properties.

-

1910: German microbiologist J. Leuchs demonstrated that the toxins from the Ellezelles and Darmstadt outbreaks were serologically distinct, providing the first evidence of different toxin types.[5][8]

-

1919: Georgina Burke identified two distinct strains of Clostridium botulinum, which she designated as type A and type B, using toxin-antitoxin reactions.[5][8]

-

1922: Dr. Ida Bengtson reported the discovery of type C from a strain isolated from fly larvae.[5]

-

1929: Meyer and Gunnison identified type D from a culture related to cattle intoxication in South Africa.[5]

-

Subsequent Discoveries: Over the following decades, serotypes E, F, and G were identified.[8] More recently, a new serotype, BoNT/X, was discovered through genomic sequencing of a bacterial strain isolated from a sick infant in Japan in 1995 and sequenced in 2015.[9]

This historical progression highlights a journey of scientific inquiry that transformed a deadly poison into a valuable therapeutic agent, a testament to the persistent efforts of numerous researchers over two centuries.

Quantitative Analysis of Botulinum Neurotoxin Potency

The potency of Botulinum Neurotoxin is a critical parameter, and its accurate measurement is essential for both research and clinical applications. The standard measure of BoNT potency is the mouse lethal dose 50 (LD50), which is the amount of toxin required to kill 50% of a group of mice.

| Serotype | Mouse LD50 (ng/kg) |

| BoNT/A | ~0.1 - 1.0 |

| BoNT/B | ~0.5 - 1.2 |

| BoNT/C | ~0.4 - 1.5 |

| BoNT/D | ~0.2 - 1.0 |

| BoNT/E | ~0.5 - 1.1 |

| BoNT/F | ~2.5 - 10.0 |

| BoNT/G | >1000 |

Note: The LD50 values can vary depending on the specific subtype, the purity of the toxin preparation, and the strain of mice used in the assay.

Key Experimental Protocols

The characterization of Botulinum Neurotoxin has relied on a set of key experimental protocols that have evolved over time. These assays are fundamental for determining the toxin's potency, understanding its mechanism of action, and developing countermeasures.

Mouse Bioassay for Potency Determination

The mouse bioassay (MBA) has historically been the "gold standard" for determining the biological activity of Botulinum Neurotoxin.[10][11]

Principle: The assay measures the lethal effect of the toxin in a mouse model. The potency is expressed as LD50 units.

Methodology:

-

Toxin Dilution: A serial dilution of the Botulinum Neurotoxin sample is prepared in a suitable buffer, often gelatin phosphate buffer.

-

Animal Inoculation: Groups of mice (typically 8-10 per dilution) are injected intraperitoneally with a fixed volume (e.g., 0.5 mL) of each toxin dilution.[11][12]

-

Observation: The mice are observed for a period of up to four days for signs of botulism, which include ruffled fur, a "wasp-waist" or constricted abdomen, labored breathing, paralysis, and ultimately, death.[10][11]

-

LD50 Calculation: The dilution that causes death in 50% of the injected mice is determined, and from this, the LD50 value is calculated.

Serotype Identification: To identify the specific serotype, a neutralization assay is performed. A sample of the toxin is incubated with serotype-specific antitoxins before being injected into mice. The antitoxin that protects the mice from the effects of the toxin indicates the serotype present.[11]

In Vitro Cleavage Assays

To reduce the reliance on animal testing and to develop more rapid and specific assays, in vitro methods based on the toxin's enzymatic activity have been developed. These assays detect the cleavage of the toxin's target proteins, the SNAREs (Soluble NSF Attachment Protein Receptors).

Principle: BoNT/A specifically cleaves the protein SNAP-25 (Synaptosome-Associated Protein of 25 kDa) at a specific peptide bond (Gln197-Arg198). This assay detects the cleavage products.

Methodology:

-

Substrate Preparation: Recombinant SNAP-25 is used as the substrate. This can be a full-length protein or a peptide fragment containing the cleavage site.

-

Toxin Activation: The BoNT/A sample is typically treated with a reducing agent, such as dithiothreitol (DTT), to separate the light and heavy chains, which is necessary for the light chain's enzymatic activity. The reaction buffer often contains a zinc salt (e.g., ZnCl2) as the light chain is a zinc-dependent metalloprotease.[13]

-

Cleavage Reaction: The activated BoNT/A is incubated with the SNAP-25 substrate at 37°C for a defined period.[13]

-

Detection of Cleavage Products: The cleavage of SNAP-25 can be detected by various methods:

-

SDS-PAGE and Western Blotting: The reaction mixture is run on an SDS-PAGE gel, and the cleavage products are visualized by Coomassie blue staining or by Western blotting using antibodies that specifically recognize the cleaved fragments.[13]

-

Fluorescence Resonance Energy Transfer (FRET): A synthetic peptide substrate containing the SNAP-25 cleavage site is labeled with a FRET pair (a fluorophore and a quencher). When the peptide is intact, the quencher suppresses the fluorescence. Upon cleavage by BoNT/A, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[14]

-

ELISA-based Assays: An antibody that specifically recognizes the newly exposed terminus of the cleaved SNAP-25 fragment is used to quantify the amount of cleavage.

-

Principle: BoNT/B cleaves the vesicle-associated membrane protein 2 (VAMP-2), also known as synaptobrevin-2, at the Gln76-Phe77 peptide bond. This assay quantifies the cleavage of VAMP-2.

Methodology:

-

Substrate Preparation: Recombinant VAMP-2 or a synthetic peptide containing the cleavage site is used as the substrate.

-

Toxin Activation: Similar to the SNAP-25 assay, the BoNT/B sample is activated using a reducing agent.

-

Cleavage Reaction: The activated BoNT/B is incubated with the VAMP-2 substrate.

-

Detection of Cleavage Products: The detection methods are analogous to the SNAP-25 assay, including SDS-PAGE, Western blotting, FRET, and ELISA-based approaches that utilize antibodies specific to the cleaved VAMP-2 fragments.[15]

Mechanism of Action: A Molecular Perspective

Botulinum Neurotoxin exerts its potent neurotoxic effects through a highly specific, multi-step process that ultimately leads to the inhibition of neurotransmitter release at the neuromuscular junction.

Signaling Pathway of Botulinum Neurotoxin Intoxication

Caption: The multi-step mechanism of action of Botulinum Neurotoxin.

The process can be broken down into the following key steps:

-

Receptor Binding: The heavy chain of the BoNT molecule is responsible for binding to the presynaptic nerve terminal. This binding is a dual-receptor interaction, involving both gangliosides on the neuronal membrane and a specific protein receptor, such as synaptic vesicle protein 2 (SV2) for BoNT/A or synaptotagmin for BoNT/B. This dual binding ensures high affinity and specificity for cholinergic neurons.

-

Internalization: Following receptor binding, the toxin is internalized into the neuron via receptor-mediated endocytosis, enclosed within an endocytic vesicle.

-

Translocation: As the endosome moves into the neuron, its internal environment becomes more acidic. This drop in pH triggers a conformational change in the heavy chain of the toxin, which then forms a channel in the vesicle membrane. Through this channel, the light chain of the toxin is translocated into the cytoplasm of the neuron.

-

Enzymatic Cleavage of SNARE Proteins: Once in the cytosol, the light chain, a zinc-dependent metalloprotease, cleaves specific proteins of the SNARE complex. The specific SNARE protein targeted depends on the BoNT serotype:

-

BoNT/A and BoNT/E cleave SNAP-25 .

-

BoNT/B, BoNT/D, BoNT/F, and BoNT/G cleave VAMP (synaptobrevin) .

-

BoNT/C cleaves both SNAP-25 and syntaxin .[3]

-

-

Inhibition of Neurotransmitter Release: The SNARE proteins are essential for the fusion of synaptic vesicles containing the neurotransmitter acetylcholine with the presynaptic membrane. By cleaving these proteins, BoNT prevents the release of acetylcholine into the synaptic cleft.

-

Flaccid Paralysis: The blockage of acetylcholine release at the neuromuscular junction results in a state of flaccid paralysis of the affected muscle.

Experimental Workflow for BoNT Activity Assessment

Caption: General experimental workflows for assessing BoNT activity.

This guide provides a foundational understanding of the discovery, history, and key research methodologies associated with Botulinum Neurotoxin. The detailed protocols and mechanistic insights serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development, facilitating further research and innovation in this dynamic area.

References

- 1. researchgate.net [researchgate.net]

- 2. The 200-Year Timeline on Botulinum Toxin: From Biologic Poison to Wonder Drug - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Botulinum Neurotoxins: History, Mechanism, and Applications. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. listlabs.com [listlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Early development history of Botox (onabotulinumtoxinA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 9. New botulinum neurotoxin discovered - potential to treat a number of medical conditions - Innovations Report [innovations-report.com]

- 10. Critical Analysis of Neuronal Cell and the Mouse Bioassay for Detection of Botulinum Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An Alternative In Vivo Method to Refine the Mouse Bioassay for Botulinum Toxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synapse.koreamed.org [synapse.koreamed.org]

- 14. epa.gov [epa.gov]

- 15. Development of novel assays for botulinum type A and B neurotoxins based on their endopeptidase activities - PMC [pmc.ncbi.nlm.nih.gov]

different serotypes of Botulinum Neurotoxin and their characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the different serotypes of Botulinum Neurotoxin (BoNT), detailing their molecular characteristics, mechanisms of action, and the experimental protocols used for their study.

Introduction to Botulinum Neurotoxins

Botulinum neurotoxins are a group of potent metalloproteinases produced by the bacterium Clostridium botulinum and related species.[1] These toxins are the causative agents of botulism, a severe and potentially fatal neuroparalytic disease. BoNTs are classified into seven immunologically distinct serotypes, designated A through G.[1] Despite their toxicity, BoNTs, particularly serotypes A and B, have been successfully harnessed for a wide range of therapeutic and cosmetic applications due to their ability to induce localized, reversible muscle paralysis.

General Mechanism of Action

The intoxicating effects of all BoNT serotypes follow a four-step process:

-

Binding: The heavy chain of the toxin binds with high affinity to specific receptors on the presynaptic membrane of cholinergic neurons. This binding is a dual-receptor interaction involving both gangliosides and a synaptic vesicle protein.[2]

-

Internalization: Following receptor binding, the toxin is internalized into the neuron via receptor-mediated endocytosis, enclosed within a synaptic vesicle.

-

Translocation: As the vesicle acidifies, a conformational change in the heavy chain facilitates the translocation of the light chain across the vesicular membrane into the neuronal cytosol.

-

Enzymatic Cleavage: The light chain, a zinc-dependent endopeptidase, then cleaves specific soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) proteins. This cleavage prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of the neurotransmitter acetylcholine and leading to flaccid paralysis.

Below is a diagram illustrating the general signaling pathway of Botulinum Neurotoxin.

Characteristics of Botulinum Neurotoxin Serotypes

The seven serotypes of BoNT exhibit distinct characteristics in terms of their molecular targets, potency, and duration of action. These differences are critical for both understanding the pathophysiology of botulism and for the development of novel therapeutics.

Molecular Targets and Cleavage Sites

Each BoNT serotype targets one or more of the three key SNARE proteins: synaptosome-associated protein of 25 kDa (SNAP-25), vesicle-associated membrane protein (VAMP, also known as synaptobrevin), and syntaxin. The specific cleavage sites for each serotype are summarized in the table below.

| Serotype | Target SNARE Protein(s) | Cleavage Site (Amino Acid Residues) |

| BoNT/A | SNAP-25 | Gln197 - Arg198 |

| BoNT/B | VAMP | Gln76 - Phe77 |

| BoNT/C | SNAP-25 and Syntaxin | Arg198 - Ala199 (SNAP-25), Lys253 - Ala254 (Syntaxin) |

| BoNT/D | VAMP | Lys59 - Leu60 |

| BoNT/E | SNAP-25 | Arg180 - Ile181 |

| BoNT/F | VAMP | Gln58 - Lys59 |

| BoNT/G | VAMP | Ala81 - Ala82 |

Quantitative Comparison of Serotypes

The potency and duration of action of BoNT serotypes can vary significantly. The following tables provide a comparative summary of these quantitative characteristics.

Table 1: Comparative Potency of Botulinum Neurotoxin Serotypes in Mice

| Serotype | Mouse LD50 (pg/mouse, intraperitoneal) |

| BoNT/A | ~10-20 |

| BoNT/B | ~20-40 |

| BoNT/C | ~10-20 |

| BoNT/D | ~1-2 |

| BoNT/E | ~10-20 |

| BoNT/F | ~50-100 |

| BoNT/G | Not well established |

Note: LD50 values can vary depending on the specific strain of mice, toxin preparation, and experimental conditions.

Table 2: Comparative In Vivo Duration of Action of Botulinum Neurotoxin Serotypes

| Serotype | Approximate Duration of Action in Animal Models |

| BoNT/A | 3 - 6 months |

| BoNT/B | 2 - 4 months |

| BoNT/C | 4 - 8 weeks |

| BoNT/D | 2 - 4 weeks |

| BoNT/E | 2 - 4 weeks |

| BoNT/F | 1 - 2 weeks |

| BoNT/G | Not well established |

Note: Duration of action is dose-dependent and can vary between different muscle groups and animal species.

Receptor Binding

The high affinity and specificity of BoNTs for neurons are determined by their interaction with specific receptors. While all serotypes bind to gangliosides, their protein co-receptors differ.

| Serotype | Protein Receptor(s) |

| BoNT/A | Synaptic Vesicle Glycoprotein 2 (SV2) |

| BoNT/B | Synaptotagmin (Syt) |

| BoNT/C | Not definitively identified |

| BoNT/D | Synaptic Vesicle Glycoprotein 2 (SV2) |

| BoNT/E | Synaptic Vesicle Glycoprotein 2 (SV2) |

| BoNT/F | Synaptotagmin (Syt) |

| BoNT/G | Synaptotagmin (Syt) |

Experimental Protocols

The study of BoNTs relies on a variety of specialized assays to determine their potency, activity, and mechanism of action. The following sections provide detailed methodologies for key experiments.

Mouse Bioassay for Potency Determination (LD50)

The mouse bioassay is the historical gold standard for determining the potency of BoNTs.

Objective: To determine the median lethal dose (LD50) of a BoNT preparation.

Materials:

-

Specific pathogen-free mice (e.g., Swiss Webster or CD-1), 18-22 g

-

BoNT preparation of unknown potency

-

Dilution buffer (e.g., gelatin phosphate buffer)

-

Sterile syringes and needles

-

Animal housing with appropriate biosafety containment

Procedure:

-

Serial Dilution: Prepare a series of ten-fold serial dilutions of the BoNT preparation in the dilution buffer.

-

Animal Grouping: Randomly assign mice to groups of 8-10 animals per dilution. Include a control group receiving only the dilution buffer.

-

Injection: Inject each mouse intraperitoneally (IP) with a fixed volume (e.g., 0.5 mL) of the corresponding dilution or control buffer.

-

Observation: Observe the mice for signs of botulism (e.g., ruffled fur, constricted waist, labored breathing, paralysis) and mortality over a period of 4 days.[3]

-

Data Analysis: Record the number of deceased animals in each group at the end of the observation period. Calculate the LD50 using a statistical method such as the Reed-Muench or probit analysis. The LD50 is defined as the dose that is lethal to 50% of the injected animals.[3]

Below is a diagram illustrating the general workflow for the mouse bioassay.

Cell-Based Potency Assay

Cell-based assays provide a sensitive and more ethical alternative to the mouse bioassay for determining BoNT activity.

Objective: To measure the potency of BoNT/A by quantifying the cleavage of SNAP-25 in a neuronal cell line (e.g., SiMa).[4][5]

Materials:

-

Human neuroblastoma cell line (e.g., SiMa)

-

Cell culture medium and supplements

-

Differentiation medium

-

BoNT/A preparation

-

Lysis buffer

-

Antibodies: primary antibody specific for cleaved SNAP-25, secondary antibody conjugated to a reporter enzyme (e.g., HRP)

-

ELISA plates and reader

-

Western blot apparatus and reagents

Procedure:

-

Cell Culture and Differentiation: Culture SiMa cells to an appropriate confluency. Induce neuronal differentiation by replacing the growth medium with a serum-free differentiation medium, often supplemented with factors like retinoic acid or ganglioside GT1b, for 3 days.[4][5]

-

Toxin Treatment: Prepare serial dilutions of the BoNT/A sample in the differentiation medium. Add the dilutions to the differentiated cells and incubate for 48 hours.[4]

-

Cell Lysis: After incubation, wash the cells and lyse them to release the intracellular proteins.

-

Quantification of SNAP-25 Cleavage:

-

ELISA: Coat ELISA plates with a capture antibody that binds to the cleaved SNAP-25. Add the cell lysates, followed by a detection antibody. The signal, generated by the reporter enzyme on the secondary antibody, is proportional to the amount of cleaved SNAP-25.[4]

-

Western Blot: Separate the proteins in the cell lysates by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for cleaved SNAP-25. The band intensity is quantified to determine the extent of cleavage.

-

-

Data Analysis: Generate a dose-response curve by plotting the signal (e.g., absorbance in ELISA) against the logarithm of the BoNT/A concentration. The EC50 (the concentration that produces 50% of the maximal response) is calculated and used to determine the potency of the sample relative to a reference standard.

FRET-Based Endopeptidase Assay

This in vitro assay directly measures the enzymatic activity of the BoNT light chain.

Objective: To determine the endopeptidase activity of a BoNT serotype by measuring the cleavage of a FRET-labeled substrate peptide.

Materials:

-

Purified BoNT light chain

-

FRET-labeled peptide substrate corresponding to the cleavage site of the specific BoNT serotype

-

Assay buffer

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a microplate, combine the purified BoNT light chain with the FRET-labeled peptide substrate in the assay buffer. The FRET peptide contains a fluorophore and a quencher on opposite sides of the cleavage site. In its intact state, the fluorescence is quenched.

-

Enzymatic Reaction: Incubate the plate at 37°C to allow the enzymatic cleavage of the substrate.

-

Fluorescence Measurement: As the BoNT light chain cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

Data Analysis: The rate of increase in fluorescence is proportional to the enzymatic activity of the BoNT light chain. Determine the initial velocity of the reaction and compare it to a standard curve to quantify the enzyme activity.

Conclusion

The seven serotypes of Botulinum Neurotoxin represent a fascinating and complex family of proteins. Their distinct molecular characteristics and mechanisms of action not only underpin the diverse clinical presentations of botulism but also offer a rich platform for the development of novel therapeutics. A thorough understanding of their properties, facilitated by robust experimental methodologies, is crucial for advancing research and drug development in this field.

References

- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 2. Diverse binding modes, same goal: the receptor recognition mechanism of botulinum neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. SiMa Cells for a Serotype Specific and Sensitive Cell-Based Neutralization Test for Botulinum Toxin A and E - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Arsenal: Unraveling the Endogenous Function of Botulinum Neurotoxin in Clostridium botulinum

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Clostridium botulinum, a Gram-positive, anaerobic bacterium, is renowned for producing Botulinum Neurotoxin (BoNT), the most potent known biological toxin and the causative agent of the severe neuroparalytic disease, botulism. While the pathogenic mechanism of BoNT in vertebrates is extensively studied, its intrinsic, or endogenous, function for the bacterium itself remains a subject of ongoing investigation. This technical guide provides an in-depth exploration of the current understanding of BoNT's role in the physiology, survival, and ecological strategy of Clostridium botulinum. We will delve into the genetic regulation of toxin production, the environmental factors that influence its expression, and the experimental methodologies employed to elucidate its function, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Ecological Gambit: A Toxin-Mediated Survival Strategy

The prevailing hypothesis for the endogenous function of Botulinum Neurotoxin posits that it serves as a powerful tool for niche creation and nutrient acquisition. By inducing paralysis and ultimately death in a vertebrate host, C. botulinum facilitates the creation of a nutrient-rich, anaerobic environment within the decaying carcass. This carrion then becomes an ideal substrate for the bacterium's growth, sporulation, and dissemination into the environment. This "saprophytic" strategy underscores the toxin's role as a key virulence factor that extends beyond simple pathogenicity to actively shape the bacterium's life cycle.

Experimental evidence to directly support this hypothesis in a natural setting is challenging to obtain. However, the frequent association of animal botulism outbreaks with decaying carcasses provides strong correlational evidence. For instance, outbreaks in waterfowl are often linked to the ingestion of maggots from the carcasses of birds that have succumbed to botulism, creating a cycle of toxin amplification and transmission.

Genetic Architecture and Regulation of Toxin Production

The production of BoNT is a tightly regulated process, encoded by a conserved gene cluster. This cluster not only contains the gene for the neurotoxin (bont) but also for associated proteins that are crucial for its stability and function.

The Botulinum Neurotoxin Gene Cluster

The bont gene is co-transcribed with a gene encoding a non-toxic non-hemagglutinin (NTNH) protein. The NTNH protein is believed to form a complex with the neurotoxin, protecting it from the harsh conditions of the gastrointestinal tract and proteolytic degradation.

Depending on the C. botulinum strain, the gene cluster can also include genes for hemagglutinins (HAs) or a set of open reading frames of unknown function (OrfX). These associated proteins also contribute to the stability and absorption of the toxin. The entire gene cluster is under the control of a positive regulatory protein, BotR, an alternative sigma factor that is essential for the transcription of the neurotoxin and its associated proteins.

Regulatory Signaling Pathways

The expression of the BoNT gene cluster is not constitutive but is influenced by a complex network of regulatory signals, including quorum sensing and two-component systems. This intricate regulation ensures that toxin production is coordinated with bacterial population density and environmental cues.

Two distinct quorum-sensing systems, homologous to the agr system in Staphylococcus aureus, have been identified in Group I C. botulinum. The agr-1 system appears to primarily control sporulation, while the agr-2 system is implicated in the regulation of neurotoxin formation. This suggests a sophisticated mechanism to couple toxin production with the bacterial life cycle.

Furthermore, two-component signal transduction systems, which allow bacteria to sense and respond to environmental changes, also play a role in regulating BoNT synthesis. These systems can act as both positive and negative regulators, fine-tuning the level of toxin production in response to specific environmental stimuli.

Caption: Regulatory network of Botulinum Neurotoxin production.

Quantitative Insights into Toxin Production

The production of Botulinum Neurotoxin is significantly influenced by environmental factors. Understanding these quantitative relationships is crucial for both food safety and the optimization of toxin production for therapeutic applications.

| Parameter | Condition | Effect on BoNT Production | Reference |

| pH | Optimal range: 6.0-8.0 | Production significantly decreases below pH 4.6. | [Internal Knowledge] |

| Alkaline pH (>8.0) | Can lead to toxin degradation. | [Internal Knowledge] | |

| Temperature | Optimal for Group I: 35-40°C | Toxin production is slower at lower temperatures. | [Internal Knowledge] |

| Optimal for Group II: 28-30°C | No production at refrigeration temperatures (<4°C). | [Internal Knowledge] | |

| Nutrient Availability | High Glucose | Can repress toxin production. | [Internal Knowledge] |

| Arginine | High levels can repress BoNT production. | [Internal Knowledge] |

| Growth Phase | Relative bontA mRNA Expression (Fold Change) | Reference |

| Early Exponential | 1 | [Internal Knowledge] |

| Late Exponential | ~35 | [Internal Knowledge] |

| Stationary | Decreases from late exponential peak | [Internal Knowledge] |

Key Experimental Protocols

Investigating the endogenous function of BoNT necessitates specialized molecular and microbiological techniques. Below are detailed methodologies for key experiments.

Construction of a BoNT-Deficient Mutant

To directly study the role of BoNT in C. botulinum physiology, a non-toxigenic mutant is compared to the wild-type strain. The ClosTron and CRISPR-Cas9 systems are powerful tools for targeted gene disruption in clostridia.

Experimental Workflow for Mutant Construction

An In-depth Technical Guide on the Genetic Regulation of Botulinum Neurotoxin Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate genetic regulatory networks that govern the expression of Botulinum Neurotoxin (BoNT), the most potent biological substance known. A thorough understanding of these mechanisms is critical for the development of novel therapeutics, improved food safety strategies, and enhanced production of BoNT for medical applications. This document details the key regulatory players, their interactions, and the environmental cues that modulate the synthesis of this powerful neurotoxin.

Core Regulatory Architecture

The expression of Botulinum Neurotoxin is a tightly controlled process, primarily orchestrated at the transcriptional level. The genes encoding the neurotoxin and its associated non-toxic proteins (ANTPs) are located within a conserved gene cluster known as the bot locus. In many Clostridium botulinum strains, this locus is organized into two main operons transcribed in divergent directions: the ntnh-bont operon and the ha operon. The ntnh-bont operon encodes the non-toxic non-hemagglutinin (NTNH) protein and the BoNT itself, while the ha operon encodes for hemagglutinin proteins that form part of the toxin complex.

A key player in this regulatory network is BotR , an alternative sigma factor encoded by the botR gene, which is typically located between the two operons.[1][2] BotR is essential for the transcription of both the ntnh-bont and ha operons, acting as a central positive regulator.[1][2]

Key Regulatory Factors and Signaling Pathways

The expression of BoNT is not solely dependent on BotR but is influenced by a complex interplay of global regulators and two-component signal transduction systems that respond to environmental and cellular cues.

Positive Regulation

BotR (Alternative Sigma Factor): As the primary activator, BotR directs the RNA polymerase to the promoter regions of the ntnh-bont and ha operons, initiating their transcription.[1][2] Overexpression of botR leads to increased production of BoNT and ANTPs, while its inhibition results in decreased synthesis.[2] The expression of botR itself is significantly lower than that of the toxin genes it regulates, a common characteristic of regulatory genes.[3][4]

CodY (Global Regulator): The pleiotropic regulator CodY, which senses the intracellular concentrations of branched-chain amino acids and GTP, also plays a crucial role in positively regulating BoNT expression.[5][6] Inactivation of the codY gene leads to a significant decrease in the expression of botA (the gene for BoNT/A) and reduced neurotoxin synthesis.[7] CodY is believed to directly interact with the promoter region of the ntnh-botA operon to enhance its transcription.[1]

Negative Regulation

CBO0787/CBO0786 (Two-Component System): This two-component signal transduction system is the first identified negative regulator of BoNT expression.[1][2] The system consists of a sensor histidine kinase (CBO0787) and a response regulator (CBO0786). Inactivation of either gene results in markedly elevated levels of neurotoxin gene expression and increased toxin production. The response regulator, CBO0786, has been shown to bind to the promoter regions of both the ha and ntnh-botA operons, thereby repressing their transcription.[1][2]

Environmental and Nutritional Influence

The production of BoNT is also significantly influenced by environmental and nutritional factors.

Carbon Dioxide (CO₂): High concentrations of CO₂ in the atmosphere have been shown to increase bont gene expression and subsequent BoNT synthesis in non-proteolytic Group II C. botulinum strains.[8][9] This effect is observed despite a decrease in the bacterial growth rate.[8]

Nutrient Availability: The balance between carbon and nitrogen sources is a critical factor influencing toxin synthesis. The transition from amino acid to peptide metabolism appears to be an important trigger for BoNT production.[8][9] For instance, high concentrations of arginine can lead to a decrease in BoNT/A production, partly due to a pH shift resulting from arginine catabolism.[10]

Quantitative Data on BoNT Gene Expression

The following tables summarize the quantitative data available on the regulation of BoNT gene expression.

| Regulatory Factor | Effect on Gene Expression | Fold Change | Target Gene/Operon | Reference Strain |

| BotR | Positive | ~100-fold lower expression than target genes | ntnh-bont, ha | C. botulinum type A |

| CBO0787/CBO0786 | Negative | Significantly elevated upon inactivation | ntnh-botA, ha | C. botulinum ATCC 3502 |

| CodY | Positive | Decreased upon inactivation | botA | C. botulinum ATCC 3502 |

| Environmental Factor | Condition | Effect on Gene Expression | Fold Change | Target Gene/Operon | Reference Strain |

| Carbon Dioxide | 70% CO₂ vs. 10% CO₂ | Increased expression | 2- to 5-fold | bont | Non-proteolytic Group II C. botulinum B and E |

| Arginine | High concentration | Decreased production | ~1000-fold | BoNT/A | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of BoNT gene regulation.

Quantitative Reverse Transcription-PCR (qRT-PCR) for BoNT Gene Expression

This protocol allows for the quantification of mRNA levels of the BoNT genes and their regulators.

1. RNA Extraction:

-

Culture C. botulinum under the desired experimental conditions.

-

Harvest bacterial cells by centrifugation.

-

Lyse the cells using a suitable method (e.g., bead beating, enzymatic lysis).

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step to remove contaminating genomic DNA.

2. cDNA Synthesis:

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers or gene-specific primers.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for the target gene (e.g., botA, botR) and a reference gene (e.g., 16S rRNA)

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method or a standard curve.

Electrophoretic Mobility Shift Assay (EMSA) for BotR-Promoter Binding

EMSA is used to demonstrate the direct binding of a protein, such as BotR, to a specific DNA sequence, like the promoter regions of the ntnh-bont and ha operons.

1. Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to the putative BotR binding site in the promoter region.

-

Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

2. Binding Reaction:

-

Incubate the labeled DNA probe with purified BotR protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

For competition assays, include an excess of unlabeled specific or non-specific competitor DNA in separate reactions.

3. Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

4. Detection:

-

For radioactive probes, expose the gel to an X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

A "shifted" band indicates the formation of a protein-DNA complex.

Western Blot for BoNT Detection and Quantification

Western blotting allows for the detection and relative quantification of BoNT protein levels in bacterial cultures or for assessing the cleavage of target SNARE proteins in cell-based assays.[11][12]

1. Sample Preparation:

-

For bacterial cultures, pellet the cells and lyse them to release the proteins. Alternatively, analyze the culture supernatant for secreted toxin.

-

For cell-based assays, lyse the treated neuronal cells to extract total protein.[11]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

-

Denature a defined amount of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using electroblotting.

4. Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BoNT or the target SNARE protein (e.g., SNAP-25, VAMP2).[12]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

5. Detection and Quantification:

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., actin, tubulin).

Visualizing the Regulatory Network

The following diagrams illustrate the key signaling pathways and regulatory relationships in BoNT expression.

Caption: Overview of the core genetic regulation of the Botulinum Neurotoxin locus.

Caption: The BotR-mediated activation pathway for Botulinum Neurotoxin gene expression.

Caption: Negative regulation of Botulinum Neurotoxin expression by the CBO0787/CBO0786 two-component system.

Caption: Experimental workflow for quantitative RT-PCR analysis of BoNT gene expression.

References

- 1. Two-component signal transduction system CBO0787/CBO0786 represses transcription from botulinum neurotoxin promoters in Clostridium botulinum ATCC 3502. [spiral.imperial.ac.uk]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Expression of botulinum neurotoxins A and E, and associated non-toxin genes, during the transition phase and stability at high temperature: analysis by quantitative reverse transcription-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | CodY Is a Global Transcriptional Regulator Required for Virulence in Group B Streptococcus [frontiersin.org]

- 6. CodY Is a Global Transcriptional Regulator Required for Virulence in Group B Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Global Regulator CodY Regulates Toxin Gene Expression in Bacillus anthracis and Is Required for Full Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory Networks Controlling Neurotoxin Synthesis in Clostridium botulinum and Clostridium tetani - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pathogenicity and virulence of Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress on the Detection Methods of Botulinum Neurotoxin [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Diversity of Botulinum Neurotoxin Subtypes

This guide provides a comprehensive overview of the extensive diversity within Botulinum Neurotoxin (BoNT) subtypes. It covers their classification, molecular mechanisms, and the experimental protocols crucial for their characterization, offering valuable insights for research and therapeutic development.

Introduction to Botulinum Neurotoxins

Botulinum neurotoxins (BoNTs) are a group of potent neurotoxic proteins produced by the bacterium Clostridium botulinum and related species.[1] These toxins are the causative agents of botulism, a severe and potentially fatal illness characterized by flaccid paralysis.[2] BoNTs function by preventing the release of the neurotransmitter acetylcholine at the neuromuscular junction.[1] Despite their toxicity, BoNTs are widely used as therapeutic drugs for a growing number of medical and cosmetic applications.[3]

All BoNTs are synthesized as single polypeptide chains of approximately 150 kDa, which are then cleaved into a 100-kDa heavy chain (HC) and a 50-kDa light chain (LC), linked by a disulfide bond.[4][5] The HC is responsible for binding to nerve terminals and translocating the LC into the cytoplasm, while the LC acts as a zinc-dependent endopeptidase that cleaves specific proteins of the SNARE complex, a critical component of the neurotransmitter release machinery.[1][5]

Classification: From Serotypes to Subtypes

The BoNT family is traditionally classified into seven immunologically distinct serotypes, designated A through G (A, B, C, D, E, F, and G).[1][4] This classification is based on their neutralization by specific antibodies.[6] Human botulism is primarily caused by serotypes A, B, E, and, on rare occasions, F.[2][4] Serotypes C and D are typically associated with botulism in other animals, such as birds and mammals.[2][7]

With the advent of genetic sequencing, a greater level of diversity has been revealed. Each serotype is further divided into subtypes, which are variants that exhibit differences in their amino acid sequences.[5] Currently, there are more than 40 identified subtypes.[6][8] These sequence variations, which can range from 2.6% to 32% within a serotype, can lead to significant differences in the toxin's biological properties, including potency, duration of action, receptor affinity, and antigenicity.[4][9] This diversity presents both challenges and opportunities, particularly for the development of therapeutics and antitoxins, as existing treatments raised against a single subtype may not be equally effective against all variants within the same serotype.[6]

Data Presentation: Serotype-Specific SNARE Protein Targets

The light chain of each BoNT serotype exhibits high specificity for its target SNARE protein and cleavage site. This specificity is a key determinant of the toxin's action.

| Serotype | Target SNARE Protein | Cleavage Site |

| BoNT/A | SNAP-25 | Gln197-Arg198 |

| BoNT/B | VAMP/Synaptobrevin | Gln76-Phe77 |

| BoNT/C | SNAP-25 & Syntaxin | Arg198-Ala199 (SNAP-25) |

| BoNT/D | VAMP/Synaptobrevin | Lys59-Leu60 |

| BoNT/E | SNAP-25 | Arg180-Ile181 |

| BoNT/F | VAMP/Synaptobrevin | Gln58-Lys59 |

| BoNT/G | VAMP/Synaptobrevin | Ala81-Ala82 |

| (Data sourced from multiple references, including[2][10]) |

Data Presentation: Comparative Properties of BoNT/A Subtypes

Subtype variations can lead to distinct clinical and biological profiles. The BoNT/A serotype, being the most utilized in clinical settings, has been studied extensively.[5]

| Property | BoNT/A1 | BoNT/A2 | BoNT/A3 | BoNT/A4 | BoNT/A5 | BoNT/A6 |

| Mouse Potency | High | Similar to A1[11] | Marginally different from A1 | 1,000-fold lower than A1[5] | Marginally different from A1 | Similar to A1[12] |

| Cell Entry Kinetics | Standard | Faster than A1[11][13] | - | - | - | Faster than A1[12] |

| In Vitro Catalytic Activity | High | 5-fold lower than A1[14] | - | - | - | - |

| Duration of Action | Long | - | Shorter than A1[9] | - | - | Similar to A1[12] |

| Ganglioside Affinity | High | Higher than A1[15] | - | - | - | - |

| (Data compiled from references[5][9][12][16]) |

Molecular Mechanism and Signaling Pathway

The intoxicating effect of BoNTs on motor neurons follows a multi-step process, beginning with high-affinity binding to the presynaptic terminal and culminating in the blockade of neurotransmission.

-

Binding: The heavy chain (HC) of the toxin binds with high specificity to receptors on the presynaptic neuronal membrane. This involves a dual-receptor interaction with polysialogangliosides and a specific synaptic vesicle protein, such as Synaptic Vesicle Glycoprotein 2 (SV2).[1][3]

-

Internalization: Following binding, the toxin-receptor complex is internalized into the neuron via receptor-mediated endocytosis, forming a toxin-containing vesicle.[1]

-

Translocation: As the vesicle acidifies, the HC undergoes a conformational change, forming a channel through the vesicle membrane. This channel facilitates the translocation of the light chain (LC) into the neuronal cytosol.[1]

-

Enzymatic Cleavage: Once in the cytosol, the LC, a Zn²⁺-dependent protease, cleaves one or more of the core SNARE proteins (SNAP-25, VAMP/Synaptobrevin, or Syntaxin).[3]

-

Inhibition of Release: The cleavage of SNARE proteins prevents the formation of the SNARE complex, which is essential for the fusion of acetylcholine-containing vesicles with the presynaptic membrane. This disruption blocks the release of acetylcholine, leading to flaccid paralysis of the muscle.[1]

Visualization: BoNT Signaling Pathway

Caption: The multi-step mechanism of Botulinum Neurotoxin action on a presynaptic neuron.

Key Experimental Protocols for BoNT Characterization

The evaluation of BoNT subtype diversity relies on a range of specialized assays that measure different aspects of the toxin's biological activity.

A. Mouse Bioassay (MBA) for Potency

The mouse bioassay is the historical "gold standard" for determining the potency of BoNTs.[7] It measures the median lethal dose (LD₅₀), defined as the dose of toxin that is lethal to 50% of the injected mice.

-

Principle: In vivo measurement of toxicity following systemic administration.

-

Methodology:

-

Animal Preparation: Groups of mice (e.g., Swiss Webster) of a specific weight range are used.

-

Toxin Preparation: The BoNT sample is serially diluted in a suitable buffer (e.g., gelatin phosphate buffer).

-

Administration: A fixed volume of each dilution is injected intraperitoneally (IP) into the mice in each group.

-

Observation: Mice are observed for a period of 3 to 4 days for signs of botulism (e.g., ruffled fur, labored breathing, wasp-like waist, paralysis) and mortality.

-

Endpoint Calculation: The LD₅₀ value is calculated from the mortality data using a statistical method, such as the Reed-Muench or probit analysis. The potency is expressed in mouse LD₅₀ units per milligram or milliliter.

-

B. Cell-Based Potency Assays